REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:8]2([OH:13])[CH2:9][CH2:10][CH2:11][CH2:12]2)[cH:5][n:6][cH:7]1.[C:16](=[O:17])([OH:18])[O-:19].[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[ClH:14].[Na+:20].[OH2:15]>>[Br:1][c:2]1[cH:3][c:4]([C:8]2=[CH:9][CH2:10][CH2:11][CH2:12]2)[cH:5][n:6][cH:7]1
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Name
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OC1(c2cncc(Br)c2)CCCC1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OC1(c2cncc(Br)c2)CCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1cncc(C2=CCCC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |